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Abstract
(+)-Medicarpin is a naturally occurring pterocarpan, a class of isoflavonoids, predominantly

found in leguminous plants where it functions as a phytoalexin, providing a defense mechanism

against pathogens. This technical guide provides a comprehensive overview of the chemical

structure, physicochemical properties, and spectroscopic data of (+)-Medicarpin. It is intended

for researchers, scientists, and professionals in the field of drug development who are

interested in the therapeutic potential of this bioactive compound. This document includes

tabulated quantitative data, detailed experimental protocols for its isolation and synthesis, and

visualizations of its key signaling pathways.

Chemical Structure and Identification
(+)-Medicarpin is a chiral molecule with a rigid tetracyclic ring system. The absolute

stereochemistry of the natural enantiomer is (6aS,11aS).

Chemical Structure:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b15581299?utm_src=pdf-interest
https://www.benchchem.com/product/b15581299?utm_src=pdf-body
https://www.benchchem.com/product/b15581299?utm_src=pdf-body
https://www.benchchem.com/product/b15581299?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IUPAC Name: (6aS,11aS)-9-methoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-ol[1]

CAS Number: 33983-39-0[1]

Molecular Formula: C₁₆H₁₄O₄[1]

Molecular Weight: 270.28 g/mol [1]

Physicochemical Properties
A summary of the key physicochemical properties of (+)-Medicarpin is presented in the table

below.
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Property Value Reference

Melting Point 127.5-128.5 °C [2]

Optical Rotation [α]D +226° (c, chloroform)

Solubility

Soluble in DMSO, Chloroform,

Dichloromethane, Ethyl

Acetate, Acetone

[3]

LogP 2.53

Topological Polar Surface Area

(TPSA)
47.9 Å²

Spectroscopic Data
The structural elucidation of (+)-Medicarpin is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data are crucial for confirming the structure of (+)-Medicarpin.

Table 1: ¹H NMR Spectroscopic Data for (+)-Medicarpin (CDCl₃)
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-1 7.15 d 8.4

H-2 6.53 dd 8.4, 2.4

H-4 6.38 d 2.4

H-6eq 4.25 m

H-6ax 3.65 t 10.8

H-6a 3.55 m

H-7 7.35 d 8.4

H-8 6.60 dd 8.4, 2.4

H-10 6.45 d 2.4

H-11a 5.50 d 6.6

9-OCH₃ 3.78 s

Table 2: ¹³C NMR Spectroscopic Data for (+)-Medicarpin (CDCl₃)[2]
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Carbon Chemical Shift (δ, ppm)

C-1 119.3

C-2 106.5

C-3 161.2

C-4 103.8

C-4a 157.0

C-6 66.5

C-6a 40.0

C-7 124.9

C-8 109.8

C-9 162.2

C-10 100.9

C-10a 157.9

C-11a 78.9

C-11b 113.1

C-11c 131.7

9-OCH₃ 55.2

Mass Spectrometry (MS)
Mass spectrometry data reveals the molecular weight and fragmentation pattern of (+)-
Medicarpin.

Table 3: Mass Spectrometry Data for (+)-Medicarpin
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Ionization Mode Precursor Ion (m/z)
Key Fragment Ions
(m/z)

Reference

ESI- [M-H]⁻ 269.0822

254.0586, 161.0173,

145.0387, 133.0302,

121.0358

[4]

ESI+ [M+H]⁺ 271.0965
161.1, 149.0, 137.1,

123.1
[5]

Infrared (IR) and Ultraviolet-Visible (UV-Vis)
Spectroscopy
Table 4: IR and UV-Vis Spectroscopic Data for (+)-Medicarpin

Spectroscopy Characteristic Peaks/Wavelengths

IR (KBr, cm⁻¹)
3398 (O-H), 2944, 2869 (C-H), 1744, 1714

(C=O), 1620, 1500 (aromatic C=C)

UV-Vis (λmax, nm) 212, 286, 310

Experimental Protocols
Isolation of (+)-Medicarpin from Dalbergia congestiflora
The following protocol is a representative method for the isolation of (+)-Medicarpin from a

natural source.

Extraction: The heartwood of Dalbergia congestiflora is air-dried and ground into a fine

powder. The powder is then subjected to extraction with hexane at room temperature.

Chromatographic Separation: The hexane extract is concentrated under reduced pressure to

yield a crude extract. This crude extract is then subjected to column chromatography on

silica gel.

Elution: The column is eluted with a gradient of hexane and ethyl acetate. Fractions are

collected and monitored by thin-layer chromatography (TLC).
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Purification: Fractions containing (+)-Medicarpin are combined and further purified by

recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure

crystalline (+)-Medicarpin.

Total Synthesis of (+)-Medicarpin
A multi-step synthesis can be employed to obtain (+)-Medicarpin in the laboratory. The

following is a summarized workflow of a reported total synthesis.

2-Bromo-5-methoxy-phenol Intermediate A

Multi-step
conversion

Intermediate B

Coupling
reaction

Intermediate C
Cyclization

Intermediate D

Chiral
resolution

(+)-Medicarpin

Final
modification

Click to download full resolution via product page

Caption: A generalized workflow for the total synthesis of (+)-Medicarpin.

Antifungal Activity Assay
The antifungal activity of (+)-Medicarpin can be evaluated using a mycelial growth inhibition

assay.

Preparation of Fungal Cultures: A pathogenic fungus, such as Colletotrichum

gloeosporioides, is cultured on Potato Dextrose Agar (PDA) plates.

Preparation of Test Compound: (+)-Medicarpin is dissolved in a suitable solvent (e.g.,

DMSO) to prepare a stock solution. Serial dilutions are made to obtain the desired test

concentrations.

Assay Procedure: An agar plug containing the fungal mycelium is placed in the center of a

fresh PDA plate. A sterile paper disc impregnated with a specific concentration of (+)-
Medicarpin solution is placed at a defined distance from the mycelium. A solvent control

(disc with DMSO only) and a positive control (a known antifungal agent) are also included.

Incubation and Measurement: The plates are incubated at an appropriate temperature (e.g.,

28°C) for a specified period. The radial growth of the fungal mycelium is measured, and the

percentage of inhibition is calculated relative to the solvent control. The Minimum Inhibitory
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Concentration (MIC) can be determined as the lowest concentration of (+)-Medicarpin that

completely inhibits visible fungal growth.[6]

Signaling Pathways
(+)-Medicarpin exerts its biological effects through the modulation of several key signaling

pathways.

Inhibition of the NF-κB Signaling Pathway
(+)-Medicarpin has been shown to possess anti-inflammatory properties by inhibiting the

Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, stimuli like

TNF-α activate the IKK complex, which then phosphorylates IκBα. This phosphorylation leads

to the ubiquitination and subsequent degradation of IκBα, releasing the NF-κB (p50/p65) dimer.

The freed NF-κB translocates to the nucleus, where it binds to specific DNA sequences and

promotes the transcription of pro-inflammatory genes. (+)-Medicarpin can interfere with this

cascade by inhibiting the phosphorylation and degradation of IκBα, thereby preventing the

nuclear translocation of NF-κB and suppressing the expression of inflammatory mediators.[1][7]

Caption: Inhibition of the NF-κB signaling pathway by (+)-Medicarpin.

Modulation of Estrogen Receptor β (ERβ) Signaling
Pathway
(+)-Medicarpin exhibits osteogenic activity through its interaction with the Estrogen Receptor β

(ERβ). Upon binding of (+)-Medicarpin to ERβ, the receptor undergoes a conformational

change, dimerizes, and translocates to the nucleus. In the nucleus, the ligand-receptor

complex binds to Estrogen Response Elements (EREs) on the DNA. This binding event recruits

co-activator proteins, leading to the transcription of target genes that promote osteoblast

differentiation and bone formation. This pathway highlights the potential of (+)-Medicarpin in

bone health.[8]
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Caption: Modulation of the Estrogen Receptor β (ERβ) signaling pathway by (+)-Medicarpin.
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Conclusion
(+)-Medicarpin is a well-characterized isoflavonoid with significant therapeutic potential. Its

defined chemical structure and properties, supported by extensive spectroscopic data, provide

a solid foundation for further research and development. The detailed experimental protocols

and an understanding of its modulation of key signaling pathways, such as NF-κB and ERβ, will

be invaluable to scientists working on novel therapeutics for inflammatory diseases,

osteoporosis, and fungal infections. This technical guide serves as a comprehensive resource

to facilitate and accelerate future investigations into this promising natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15581299?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15581299?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

